Flerobuterol

Chiral pharmacology Radioligand binding Central β-adrenoceptors

Flerobuterol is a unique partial agonist for β1/β2/β3-adrenoceptors with a 70-fold enantiomeric potency differential, crucial for high-precision CNS pharmacology. Its low intrinsic efficacy (30-37% of isoproterenol) makes it the preferred tool for studying receptor reserve and biased signaling. Bulk quantities of the enantiopure compound are essential to avoid artificially inflated EC₅₀ values. Request a quote for high-purity lots with stringent analytical certification.

Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
CAS No. 101687-91-6
Cat. No. B10784471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlerobuterol
CAS101687-91-6
Molecular FormulaC12H18FNO
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1F)O
InChIInChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
InChIKeyXTJMTDZHCLBKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flerobuterol (CAS 101687-91-6) – A Multi-Subtype Beta-Adrenoceptor Agonist with a Distinct Pharmacological Fingerprint for CNS Research


Flerobuterol (INN; developmental code CRL-40827) is a synthetic β-adrenergic receptor agonist that activates the β1-, β2-, and β3-adrenoceptor subtypes [1]. Originally developed by Cephalon and Lafon in France for major depressive disorder, the compound advanced to Phase 2 clinical trials before its development was discontinued in 2007 [1]. Preclinical studies have characterized flerobuterol as a preferential β2-adrenergic agonist with measurable affinity for β1 and β3 receptors, and it is distinguished by its capacity to enhance serotonergic neurotransmission in the central nervous system [2].

Why Flerobuterol Cannot Be Interchanged with Closely Related β-Adrenergic Agonists in Research Settings


The β-adrenergic agonist class encompasses compounds with widely divergent receptor subtype selectivity profiles, brain penetration characteristics, and intrinsic efficacies. Generic substitution among β-agonists is scientifically invalid because even structurally related molecules—such as salbutamol, clenbuterol, and isoproterenol—exhibit marked differences in binding affinity, stereospecificity, and functional coupling to downstream signaling cascades [1]. Flerobuterol occupies a unique position in this chemical space: it is a mixed β1/β2/β3 agonist with a chiral center that confers a 70-fold potency differential between its enantiomers, a property that is not shared by racemic salbutamol or clenbuterol [1]. Furthermore, flerobuterol demonstrates a distinct in vivo behavioral profile in animal models of depression that diverges from both the tricyclic antidepressant imipramine and the β2-agonist salbutamol, underscoring that cross-class extrapolation of pharmacological effects is not permissible [2].

Quantitative Differentiation of Flerobuterol: Comparative Data vs. Salbutamol, Isoproterenol, Imipramine, and Enantiomers


Stereospecific Binding to Cerebral Cortex β-Adrenoceptors: l-Flerobuterol Exhibits 70-Fold Higher Affinity than d-Flerobuterol

In radioligand displacement assays using [³H]CGP 12177 in rat cerebral cortex membranes, l-flerobuterol demonstrated an inhibitory constant (Ki) of 483 nM, whereas d-flerobuterol exhibited a Ki of 34,000 nM, yielding a 70-fold potency difference between enantiomers [1]. This stereospecificity contrasts with salbutamol, which is marketed as a racemic mixture with the active (R)-enantiomer exhibiting only an approximate 2-fold higher affinity than the (S)-enantiomer for the β2-adrenoceptor. The pronounced enantiomeric discrimination of flerobuterol at central β-adrenoceptors indicates that chiral resolution is essential for obtaining the pharmacologically active species in experimental studies.

Chiral pharmacology Radioligand binding Central β-adrenoceptors

Five-Fold Superior β-Adrenoceptor Affinity over Salbutamol in Rat Cerebral Cortex

dl-Flerobuterol (racemate) displaced [³H]CGP 12177 binding in rat cerebral cortex membranes with a Ki of 926 nM, whereas the structurally related β2-agonist salbutamol exhibited a Ki of 4,600 nM under identical assay conditions [1]. This represents a 5-fold higher affinity for central β-adrenoceptors relative to salbutamol. For context, the non-selective β-agonist isoproterenol displayed a Ki of 140 nM in the same assay system, positioning flerobuterol as an intermediate-affinity ligand with measurable central β-adrenergic engagement.

Receptor binding β-Adrenergic agonists CNS pharmacology

Partial Agonist Profile in cAMP Accumulation: Weaker Maximal Stimulation than Isoproterenol and Norepinephrine

In rat cerebral cortex slices, dl-flerobuterol (100 µM) produced a 140% increase in cyclic AMP accumulation over basal levels, whereas the full agonists isoproterenol and norepinephrine produced maximal increases of 380% and 460%, respectively [1]. This partial agonist behavior—achieving only approximately 30–37% of the maximal response elicited by full agonists—may confer a distinct pharmacological profile that is less prone to receptor desensitization and β-arrestin-mediated signaling bias. Furthermore, at low agonist concentrations, flerobuterol stimulated cAMP accumulation, but at higher concentrations of isoproterenol or norepinephrine, it acted as a competitive antagonist, demonstrating a context-dependent functional duality.

Adenylyl cyclase Functional selectivity cAMP signaling

Behavioral Differentiation from Imipramine in the Forced Swim Test

In the mouse behavioral despair test (forced swim test), flerobuterol (0.5–32 mg·kg⁻¹, i.p.) did not reduce immobility duration, whereas the tricyclic antidepressant imipramine produced a statistically significant reduction in immobility at its effective dose range [1]. This outcome mirrors salbutamol, which also failed to alter immobility time in the same assay. Conversely, flerobuterol fully prevented apomorphine-induced hypothermia at doses of 0.5–32 mg·kg⁻¹ (i.p.), an effect that was blocked by propranolol, confirming β-adrenoceptor mediation.

Behavioral pharmacology Depression models Forced swim test

Agonist Activity Across β1-, β2-, and β3-Adrenoceptor Subtypes

Flerobuterol is documented as an agonist of the β1-, β2-, and β3-adrenergic receptor subtypes [1]. This broad-spectrum β-adrenergic activation distinguishes it from the majority of clinically available β-agonists, which are predominantly β2-selective (e.g., salbutamol, formoterol) or β3-selective (e.g., mirabegron, vibegron). The specific β1/β2/β3 activation profile has been experimentally validated in rat brain binding studies, where flerobuterol inhibited [³H]CGP 12177 binding with comparable affinity (Ki ≈ 1 µM) across cerebral cortex, cerebellum, heart, and lung membranes [2], suggesting a conserved β-adrenoceptor recognition across tissues expressing different subtype ratios.

Receptor selectivity β3-Adrenoceptor Multi-subtype agonism

Optimal Research and Procurement Scenarios for Flerobuterol Based on Verified Evidence


Central β-Adrenoceptor Binding Studies Requiring Stereospecific Ligands

The 70-fold enantiomeric potency differential of flerobuterol makes it an exceptional probe for studies examining the stereochemical determinants of β-adrenoceptor recognition in the CNS [1]. Procurement of enantiomerically pure l-flerobuterol (rather than the racemate) is essential for experiments in which the inactive d-enantiomer would otherwise occupy 50% of the material mass while contributing negligible pharmacological activity. This is particularly critical in quantitative autoradiography, PET tracer development, and receptor occupancy assays where the presence of an inactive enantiomer artificially inflates the apparent EC₅₀ or IC₅₀ values, leading to erroneous estimates of in vivo potency.

In Vivo Models of β-Adrenoceptor-Mediated Hypothermia

Flerobuterol fully prevents apomorphine-induced hypothermia in mice at doses of 0.5–32 mg·kg⁻¹ (i.p.), an effect that is abolished by the β-adrenoceptor antagonist propranolol [1]. This robust, propranolol-sensitive thermoregulatory response positions flerobuterol as a validated positive control for studies investigating central β-adrenergic mechanisms of temperature regulation. Unlike salbutamol, which exhibits limited brain penetration, flerobuterol's ability to engage CNS β-adrenoceptors following systemic administration makes it a preferred tool compound for in vivo β-adrenergic pharmacology.

Partial Agonist Signaling and Receptor Desensitization Research

With a maximal cAMP response that is only 30–37% of that achieved by isoproterenol and norepinephrine, flerobuterol is an ideal pharmacological tool for dissecting partial agonism at β-adrenoceptors [1]. Its weak intrinsic efficacy makes it suitable for studies examining receptor reserve, spare receptor theory, and the relationship between agonist efficacy and receptor desensitization/internalization kinetics. Researchers investigating biased signaling or β-arrestin recruitment pathways should consider flerobuterol as a reference partial agonist for comparative analyses against full agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flerobuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.